molecular formula C18H23N3O3 B2420054 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034394-80-2

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2420054
CAS No.: 2034394-80-2
M. Wt: 329.4
InChI Key: QDBUAJHCCMQHHJ-SHTZXODSSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring, a cyclohexyl group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-4-nitroisoxazole with a suitable reducing agent.

  • Preparation of the Cyclohexyl Intermediate: : The cyclohexyl moiety is introduced by reacting cyclohexanone with pyridine-2-ol in the presence of a base to form the pyridin-2-yloxycyclohexane derivative.

  • Coupling Reaction: : The final step involves coupling the isoxazole derivative with the cyclohexyl intermediate using an acylation reaction. This can be achieved by reacting the isoxazole with an acyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and pyridine moiety are key structural features that enable the compound to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylisoxazol-4-yl)-N-(cyclohexyl)acetamide: Lacks the pyridine moiety, which may reduce its biological activity.

    2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its reactivity and biological effects.

Uniqueness

The presence of both the isoxazole ring and the pyridine moiety in 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 330.4 g/mol. The structure includes an isoxazole ring, which is known for its role in biological activity, and a pyridine moiety that contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
CAS Number2034437-42-6
Melting PointNot Available
SolubilityNot Available

The biological activity of the compound primarily involves its interaction with specific enzymes and receptors. The isoxazole structure allows for effective binding to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling, which are critical in various physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary studies suggest that This compound may demonstrate moderate activity against certain gram-positive bacteria. The presence of the isoxazole ring has been associated with enhanced antimicrobial efficacy due to its ability to interfere with microbial cell processes.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

The compound's interaction with neural receptors suggests a possible neuroprotective effect. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli strains, demonstrating its potential as a lead candidate for further development in antimicrobial therapies.
  • Neuroprotective Mechanism Investigation :
    Another study focused on the neuroprotective effects of compounds containing the isoxazole moiety. The findings suggested that these compounds could reduce neuronal death in models of oxidative stress by modulating signaling pathways involved in cell survival.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-16(13(2)24-21-12)11-17(22)20-14-6-8-15(9-7-14)23-18-5-3-4-10-19-18/h3-5,10,14-15H,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUAJHCCMQHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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